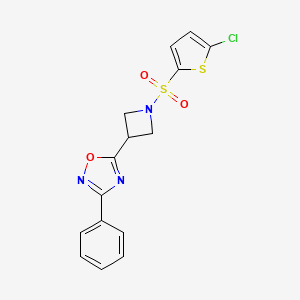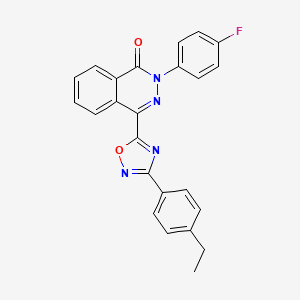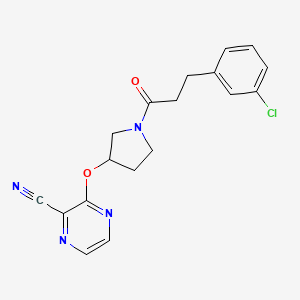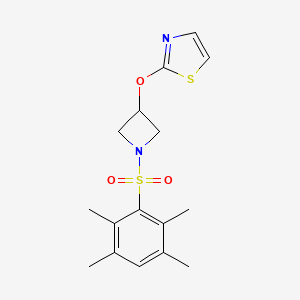
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C7H10FN3 and a molecular weight of 155.17 g/mol . This compound is characterized by the presence of a fluoropyridine ring attached to an ethane-1,2-diamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine typically involves the reaction of 5-fluoropyridine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Análisis De Reacciones Químicas
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoropyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N1-(4-fluoropyridin-2-yl)ethane-1,2-diamine: Similar structure but with fluorine at the 4-position.
N1-(5-chloropyridin-2-yl)ethane-1,2-diamine: Chlorine substituent instead of fluorine.
N1-(5-bromopyridin-2-yl)ethane-1,2-diamine: Bromine substituent instead of fluorine.
The uniqueness of this compound lies in its specific fluorine substitution, which can influence its reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N'-(5-fluoropyridin-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3/c8-6-1-2-7(11-5-6)10-4-3-9/h1-2,5H,3-4,9H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVIRRQGCKFXHKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248262-01-2 |
Source


|
| Record name | N1-(5-fluoropyridin-2-yl)ethane-1,2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533360.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2533362.png)

![2-({2-[Methyl(phenyl)amino]-2-oxoethyl}thio)benzoic acid](/img/structure/B2533365.png)
![N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2533366.png)

![2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethan-1-one](/img/structure/B2533369.png)

![4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B2533371.png)

![3-(4-fluorobenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2533373.png)


